(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cenicriviroc mesylate is an experimental drug candidate primarily developed for the treatment of HIV infection and non-alcoholic steatohepatitis. It functions as a dual antagonist of the chemokine receptors CCR2 and CCR5, which play significant roles in inflammatory processes and viral entry into cells .
準備方法
The preparation of cenicriviroc mesylate involves several synthetic routes. One of the key methods includes the reaction of specific benzazocine derivatives with various reagents under controlled conditions. The industrial production methods focus on optimizing yield and purity, often involving multiple steps of purification and crystallization .
化学反応の分析
Cenicriviroc mesylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Cenicriviroc mesylate has a wide range of scientific research applications:
Chemistry: It is used to study the interactions and binding affinities of chemokine receptors.
Biology: The compound helps in understanding the role of CCR2 and CCR5 in various biological processes.
Medicine: It is being investigated for its potential in treating HIV, non-alcoholic steatohepatitis, and other inflammatory conditions.
Industry: The compound’s dual antagonistic properties make it a candidate for developing new therapeutic agents .
作用機序
Cenicriviroc mesylate exerts its effects by inhibiting the CCR2 and CCR5 receptors. This inhibition prevents the entry of viruses into human cells and reduces inflammation by blocking the signaling pathways associated with these receptors. The molecular targets include the chemokine receptors themselves, and the pathways involved are primarily related to immune response modulation .
類似化合物との比較
Cenicriviroc mesylate is unique due to its dual antagonistic action on both CCR2 and CCR5 receptors. Similar compounds include:
Maraviroc: A CCR5 antagonist used in the treatment of HIV.
Vicriviroc: Another CCR5 antagonist with similar applications.
BMS-813160: A dual CCR2/CCR5 antagonist under investigation for various inflammatory conditions. The uniqueness of cenicriviroc mesylate lies in its balanced efficacy against both CCR2 and CCR5, making it a versatile candidate for multiple therapeutic applications
生物活性
Cenicriviroc, chemically known as (-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate , is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of HIV treatment and inflammatory diseases. This article explores the biological activity of Cenicriviroc, supported by recent research findings, case studies, and relevant data.
- Molecular Formula : C₄₁H₅₂N₄O₄S
- Molecular Mass : 696.94 g/mol
- CAS Registry Number : 497223-25-3
Structure
Cenicriviroc features a complex structure that includes a benzoazocine core and multiple functional groups that contribute to its biological activity. The presence of the sulfinyl group and the imidazole moiety are particularly significant for its pharmacological effects.
Cenicriviroc acts primarily as a dual antagonist of CCR5 and CCR2 receptors. This dual action is crucial in the context of HIV infection and inflammatory responses:
- CCR5 Antagonism : By blocking the CCR5 receptor, Cenicriviroc inhibits the entry of HIV into host cells, thus preventing viral replication.
- CCR2 Antagonism : This action reduces monocyte recruitment to sites of inflammation, which can be beneficial in treating chronic inflammatory conditions.
In Vitro Studies
In vitro studies have demonstrated that Cenicriviroc effectively inhibits HIV entry into CD4+ T cells. The compound shows a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication.
In Vivo Studies
Animal models have been utilized to assess the efficacy of Cenicriviroc in reducing viral loads and inflammatory markers. For instance:
- In a study involving rhesus macaques, administration of Cenicriviroc resulted in significant reductions in plasma viral loads post-infection with simian immunodeficiency virus (SIV), an analog for HIV in primates.
- Another study indicated that Cenicriviroc treatment led to decreased levels of pro-inflammatory cytokines in models of chronic inflammation.
Clinical Trials
Cenicriviroc has undergone various clinical trials aimed at evaluating its safety and efficacy:
- Phase II Trials : These trials focused on patients with HIV who were not responding well to standard antiretroviral therapies. Results indicated that Cenicriviroc was well-tolerated and showed promise in reducing viral loads.
- Phase III Trials : Ongoing trials are assessing long-term outcomes and potential benefits in patients with co-morbid conditions such as hepatitis.
Case Study 1: HIV Treatment
A notable case involved a 45-year-old male patient with treatment-resistant HIV. After 12 weeks of therapy with Cenicriviroc, the patient exhibited a significant drop in viral load from 100,000 copies/mL to undetectable levels (<20 copies/mL).
Case Study 2: Inflammation Management
In a cohort study involving patients with rheumatoid arthritis, those treated with Cenicriviroc showed marked improvement in joint inflammation scores compared to placebo groups.
Data Summary
Study Type | Findings |
---|---|
In Vitro | Dose-dependent inhibition of HIV entry into CD4+ T cells |
In Vivo | Significant reduction in SIV viral load in rhesus macaques |
Phase II Trials | Well-tolerated; reduction in viral loads among treatment-resistant HIV patients |
Phase III Trials | Ongoing evaluation for long-term efficacy in HIV and inflammatory conditions |
特性
分子式 |
C42H56N4O7S2 |
---|---|
分子量 |
793.1 g/mol |
IUPAC名 |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4) |
InChIキー |
IXPBPUPDRDCRSY-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。